Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate
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Overview
Description
Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a trifluoromethyl group and an ethyl ester functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine hydrochloride with isocyanates in the presence of triethylamine. This reaction is carried out in dichloromethane at room temperature, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Triethylamine: Used as a base in substitution reactions.
Isocyanates: React with the triazolopyrazine core to form various derivatives.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs with anticancer, antibacterial, and antifungal activities.
Biological Research: It is used as a tool compound to study biochemical pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for the development of functionalized polymers.
Mechanism of Action
The mechanism of action of Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets. For example, some derivatives of this compound have been shown to inhibit the activity of certain enzymes, such as c-Met and VEGFR-2 kinases, by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate can be compared with other similar compounds, such as:
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine: Shares a similar core structure but lacks the ethyl ester group.
7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine: Contains a nitroso group instead of an ester group, leading to different chemical properties and biological activities.
Properties
Molecular Formula |
C9H7F3N4O2 |
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Molecular Weight |
260.17 g/mol |
IUPAC Name |
ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H7F3N4O2/c1-2-18-8(17)7-15-14-6-3-13-5(4-16(6)7)9(10,11)12/h3-4H,2H2,1H3 |
InChI Key |
NPFAWRBNYSTLKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=C(N=C2)C(F)(F)F |
Origin of Product |
United States |
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